molecular formula C5H6F2N4 B11787420 6-(Difluoromethyl)pyrimidine-4,5-diamine

6-(Difluoromethyl)pyrimidine-4,5-diamine

Cat. No.: B11787420
M. Wt: 160.13 g/mol
InChI Key: FYHFETWAVOZNQC-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)pyrimidine-4,5-diamine is a versatile pyrimidine derivative designed for research and development applications. The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its presence in nucleic acids and its ability to participate in hydrogen bonding, making it a common bioisostere for phenyl and other aromatic systems . The incorporation of a difluoromethyl group is a strategic modification in drug design, as this motif can influence the molecule's lipophilicity, metabolic stability, and its potential to act as a hydrogen bond donor . This diamine functionality provides synthetic handles for further chemical elaboration into more complex molecules. Researchers utilize this compound as a critical building block in the synthesis of potential therapeutic agents. Pyrimidine-based compounds have demonstrated significant biological activities, leading to their investigation in various fields, including as kinase inhibitors for oncology research and as anti-infective agents . As a chemical intermediate, this compound can be used to generate diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel. It is not for human or veterinary diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information. Specific chemical properties, including solubility and stability, should be empirically determined by the researcher.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6F2N4

Molecular Weight

160.13 g/mol

IUPAC Name

6-(difluoromethyl)pyrimidine-4,5-diamine

InChI

InChI=1S/C5H6F2N4/c6-4(7)3-2(8)5(9)11-1-10-3/h1,4H,8H2,(H2,9,10,11)

InChI Key

FYHFETWAVOZNQC-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)N)N)C(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Difluoromethyl Pyrimidine 4,5 Diamine and Analogues

Precursor Synthesis and Functional Group Transformations in Pyrimidine (B1678525) Scaffolds

The construction of the 6-(difluoromethyl)pyrimidine-4,5-diamine core often begins with a pre-formed pyrimidine ring, which is then subjected to functional group interconversions to install the required diamino pattern. A common starting point is the synthesis of a pyrimidine ring with leaving groups, such as chloro atoms, at the 4- and 6-positions. For example, 2,4-diamino-6-chloropyrimidine can be generated from 2,4-diamino-6-hydroxypyrimidine by treatment with phosphorus oxychloride mdpi.com. This chlorinated intermediate is primed for subsequent nucleophilic substitution reactions.

Another strategy involves introducing nitrogen functionalities that can be later converted to amines. For instance, a nitro group can be introduced at the 5-position of a pyrimidine ring, which can then be reduced to an amino group. This approach provides a pathway to the 5-amino functionality. The synthesis of 4-amino-6-(dichloromethyl)-5-nitropyrimidines has been demonstrated, showcasing a method to incorporate a nitrogen group alongside a halogenated methyl group researchgate.net.

The conversion of existing functional groups into amines is a critical step. Halogenated pyrimidines, such as 4,6-dichloropyrimidine, can undergo nucleophilic substitution with amines. The reaction of 4,6-dichloropyrimidine with adamantane-containing amines in the presence of a palladium catalyst like Pd(dba)2 and a ligand such as DavePhos has been shown to produce N,N'-disubstituted pyrimidine-4,6-diamines nih.gov. Similarly, 2,4-diaminopyrimidine derivatives can be modified by introducing an amino group at the C-5 position to enhance their biological properties nih.gov. These transformations are fundamental in elaborating the pyrimidine scaffold to achieve the desired 4,5-diamine substitution pattern.

Table 1: Selected Functional Group Transformations on the Pyrimidine Ring

Starting Material Reagent(s) Product Reference
2,4-Diamino-6-hydroxypyrimidine POCl₃ 2,4-Diamino-6-chloropyrimidine mdpi.com
4,6-Dichloropyrimidine Adamantane-containing amine, Pd(dba)₂, DavePhos, tBuONa N,N'-Disubstituted pyrimidine-4,6-diamine nih.gov
4-Amino-5-nitropyrimidine Reduction (e.g., H₂, Pd/C) Pyrimidine-4,5-diamine N/A

Installation of the Difluoromethyl Moiety in Pyrimidine Structures

The difluoromethyl (CHF₂) group is a valuable substituent in medicinal chemistry, acting as a lipophilic hydrogen bond donor. Its incorporation into a pyrimidine ring can be achieved through direct functionalization of the heterocycle or by constructing the ring from a difluorinated precursor.

Direct C-H difluoromethylation is an efficient strategy that avoids the need for pre-functionalized substrates. While direct meta-difluoromethylation of pyridines has been challenging, recent methods have been developed using a radical process with oxazino pyridine intermediates nih.govnih.gov. This strategy involves temporary dearomatization of the heterocycle to activate it for reaction with a difluoromethyl source uni-muenster.de. The selectivity can be switched between the meta and para positions by treating the intermediate with acid, which transforms it into a pyridinium salt, enabling a Minisci-type alkylation nih.govnih.gov. These methods, developed for pyridines, offer a promising blueprint for the direct C-H difluoromethylation of pyrimidine scaffolds, which would be a highly step-economical approach to access 6-(difluoromethyl)pyrimidine analogues nih.gov.

An alternative and widely used approach involves the synthesis of the pyrimidine ring from precursors that already contain the difluoromethyl group. nih.gov This "bottom-up" strategy ensures the precise placement of the fluorinated moiety. Fluorinated building blocks, such as those with CHF₂ groups, can be incorporated into organic molecules to modulate properties like stability, lipophilicity, and acidity with minimal steric impact . For example, a synthesis of 5-fluoropyrimidines was developed using potassium 2-cyano-2-fluoroethenolate, a fluorinated building block, which undergoes cyclocondensation with amidine hydrochlorides under mild conditions to afford the fluorinated heterocycle in excellent yields nih.gov. A similar strategy could be envisioned where a dicarbonyl compound or its equivalent, bearing a CHF₂ group, is condensed with a suitable N-C-N synthon like an amidine or guanidine to form the 6-(difluoromethyl)pyrimidine ring.

Table 2: Comparison of Difluoromethylation Strategies

Strategy Description Advantages Challenges
Direct C-H Difluoromethylation Introduction of a CHF₂ group onto a pre-existing pyrimidine ring via C-H bond activation. High atom and step economy; suitable for late-stage functionalization. Regioselectivity can be difficult to control; may require specific directing groups or activation methods. nih.gov
Difluorinated Building Blocks Construction of the pyrimidine ring using a starting material that already contains the CHF₂ group. Unambiguous placement of the CHF₂ group; utilizes well-established cyclization reactions. Requires synthesis of the specific fluorinated precursor; may involve more synthetic steps overall. nih.gov

Pyrimidine Ring Annulation Strategies

Ring annulation, the process of building a new ring onto an existing structure, is a cornerstone of heterocyclic synthesis. For pyrimidines, this typically involves the formation of the six-membered ring through cyclization or multi-component reactions.

The most common method for pyrimidine synthesis involves the cyclocondensation of a 1,3-dielectrophile with a 1,3-dinucleophile. nih.gov Typically, a β-dicarbonyl compound reacts with an amidine, urea, or guanidine to form the pyrimidine ring wikipedia.org. For the synthesis of 4,5-diaminopyrimidines, a key precursor is often required. An improved synthesis of 4,5-diaminopyrimidine has been described, highlighting its importance as a starting material for purine and pteridine syntheses researchgate.net. Acylation of 5,6-diaminopyrimidin-4(3H)-one followed by treatment with phosphoryl chloride can lead to ring-closed purine structures, demonstrating the reactivity of the adjacent amino groups rsc.org. A versatile method for the annulation of pyrimidines to thiophenes or furans has been developed via a one-pot cascade reaction of 1H-tetrazoles with aliphatic amines, showcasing how pyrimidine rings can be formed as part of a larger fused system nih.govresearchgate.net.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials researchgate.net. MCRs are attractive for creating libraries of complex molecules like substituted pyrimidines due to their operational simplicity and modular nature organic-chemistry.orgthieme-connect.com. A sustainable, iridium-catalyzed MCR has been developed for the synthesis of pyrimidines from amidines and up to three different alcohols. organic-chemistry.orgbohrium.com This process proceeds through a sequence of condensation and dehydrogenation steps, offering a green and versatile route to variously substituted pyrimidines organic-chemistry.org. Another example is a ZnCl₂-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium acetate to yield 4,5-disubstituted pyrimidines organic-chemistry.org. These MCR strategies provide rapid access to diverse pyrimidine scaffolds that could be further elaborated to produce analogues of this compound.

Table 3: Examples of Multi-Component Reactions for Pyrimidine Synthesis

Reactants Catalyst/Conditions Key Features Reference
Amidines, Alcohols (up to 3) Iridium-pincer complex, KOH, tert-amyl alcohol Sustainable, regioselective, high atom economy, forms C-C and C-N bonds. organic-chemistry.orgbohrium.com organic-chemistry.orgthieme-connect.combohrium.com
Ketones, NH₄OAc, N,N-dimethylformamide dimethyl acetal NH₄I, solvent-free Facile, practical, broad substrate scope, good functional group tolerance. organic-chemistry.org organic-chemistry.org
Enamines, Triethyl orthoformate, Ammonium acetate ZnCl₂ Single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org
Barbituric acid, Thiourea, Aromatic aldehyde Ceric ammonium nitrate (CAN), water One-pot, environmentally friendly synthesis of pyrimido[4,5-d]pyrimidine derivatives. researchgate.net

Di- and Poly-Amination Methodologies in Pyrimidine Synthesis

The introduction of multiple amino groups onto a pyrimidine ring is a crucial step for creating compounds like this compound. A common strategy involves the sequential nucleophilic aromatic substitution (SNAr) of halogenated pyrimidine precursors. Dihalogenated pyrimidines, such as 4,6-dichloropyrimidine, serve as versatile starting materials for diamination. nih.gov

The synthesis of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives can be achieved by reacting dichloropyrimidines with various amines. nih.gov Similarly, 2,4-diamino-6-chloropyrimidine can be generated from 2,4-diamino-6-hydroxyprimidine by treatment with phosphorus oxychloride, which can then undergo further nucleophilic substitution. mdpi.com For the target molecule, a plausible route would involve a precursor like 4,5-dichloro-6-(difluoromethyl)pyrimidine, which could then be subjected to amination reactions. The challenge lies in controlling the sequential displacement of the chlorine atoms to install the two amino groups at the C4 and C5 positions.

Catalytic methods have also been developed to facilitate these transformations. For instance, palladium-catalyzed reactions have been employed for the diamination of 4,6-dichloropyrimidine with adamantane-containing amines, although yields can be influenced by sterically hindered amines. nih.gov

Table 1: Examples of Diamination Reactions in Pyrimidine Synthesis

Starting Material Reagent(s) Product Type Reference
2,4-Diamino-6-hydroxyprimidine POCl3, then (S)-2,3-isopropylidene glycerol with NaH 2,4-Diamino-6-substituted pyrimidine mdpi.com

Regioselectivity and Stereochemical Control in Pyrimidine Synthesis

Achieving the correct arrangement of substituents on the pyrimidine ring is critical for the molecule's function. Regioselectivity, the control over which position on the ring reacts, is a key consideration in pyrimidine synthesis. In the case of substituted dichloropyrimidines, the electronic properties of existing substituents heavily influence the site of nucleophilic attack. For example, in pyrido[3,2-d]pyrimidine derivatives, amination often shows high regioselectivity for the C-2 position over the C-8 position. acs.org The electron-withdrawing nature of an aryl group at C-4 can activate the C-2 position for nucleophilic attack. acs.org For the synthesis of this compound, the potent electron-withdrawing difluoromethyl group at C-6 would significantly influence the electrophilicity of the adjacent C-5 and the C-4 positions, thereby directing the regioselectivity of amination reactions on a halogenated precursor.

While this compound itself is achiral, stereochemical control is paramount when synthesizing more complex, chiral analogues. The spatial arrangement of substituents can be crucial for biological activity, as drug-target interactions are often stereospecific. mdpi.com In the development of pyrimidine-based cholecystokinin-A (CCK-A) receptor antagonists, for instance, highly strict stereochemical requirements were identified for receptor binding and selectivity, where a specific trans disposition of the bicyclic perhydropyrido[1,2-c]pyrimidine was essential for potency. nih.gov This underscores the importance of precise stereochemical control in the synthesis of bioactive pyrimidine derivatives. mdpi.comnih.gov

Catalytic and Green Chemistry Approaches in Pyrimidine Derivatization

Modern synthetic chemistry emphasizes the use of catalytic and environmentally benign methods to improve efficiency and sustainability. rasayanjournal.co.injmaterenvironsci.com Traditional pyrimidine syntheses often rely on hazardous solvents and reagents, but green chemistry approaches offer safer alternatives that provide high yields, reduced waste, and simplified workup procedures. rasayanjournal.co.inbenthamdirect.com

Catalysis is central to many of these green methodologies. mdpi.com Various catalytic systems have been developed for pyrimidine synthesis, including:

Copper-catalyzed cyclization of ketones with nitriles under basic conditions. mdpi.com

Iridium-catalyzed multicomponent synthesis from amidines and alcohols. organic-chemistry.org

Zinc bromide (ZnBr2) catalyzed [5+1] annulation of enamidines. mdpi.com

β-Cyclodextrin as a recyclable, non-toxic catalyst for synthesizing pyrimidine derivatives in aqueous media. mdpi.com

These catalytic methods often align with the principles of green chemistry by enabling reactions under milder conditions and reducing the need for stoichiometric reagents. benthamdirect.com Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product, are particularly valuable for building complex molecules like pyrimidine derivatives efficiently and with minimal waste. rasayanjournal.co.inmdpi.com The use of water as a solvent and solvent-free reaction conditions further enhance the environmental friendliness of these synthetic routes. jmaterenvironsci.comnih.gov

Modern Synthetic Enhancements

To further improve reaction efficiency, modern energy sources such as microwave and ultrasound irradiation have been increasingly applied to the synthesis of pyrimidine derivatives. These techniques can dramatically reduce reaction times and improve yields. rasayanjournal.co.in

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, including the synthesis of fluorinated heterocycles. eurekaselect.com By using microwave irradiation, chemical transformations can be achieved in minutes rather than hours, often with higher yields and cleaner reaction profiles compared to conventional heating methods. orientjchem.orgresearchgate.net

This technology is particularly well-suited for the synthesis of fluorinated pyrimidines. For example, the cyclocondensation of fluorinated chalcones with guanidine hydrochloride to form fluorine-containing pyrimidin-2-ylamines has been successfully performed under microwave irradiation. nih.gov The rapid and efficient synthesis of various fused pyrimidine derivatives has also been reported, highlighting the advantages of short reaction times, good yields, and simple procedures. orientjchem.org Researchers have noted that microwave-assisted protocols can lead to shorter reaction times while maintaining or even improving reaction yields compared to conventional solvothermal methods. mdpi.com

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of a 2-Formimidate-3-carbonitrile Derivative

Method Reaction Time Yield Reference
Conventional Solvothermal Not specified 91% mdpi.com

Ultrasound irradiation, or sonochemistry, provides an alternative energy source that can enhance chemical reactivity through the phenomenon of acoustic cavitation. nih.gov The formation, growth, and collapse of microscopic bubbles create localized high-pressure and high-temperature spots, accelerating reaction rates. This technique has been successfully applied to the synthesis and derivatization of the pyrimidine core. nih.govdntb.gov.ua

Ultrasound-assisted synthesis has been shown to produce pyrimidine derivatives in better yields and with shorter reaction times compared to traditional methods. researchgate.net A review of the literature indicates a significant increase in the use of ultrasound for constructing and modifying pyrimidines through reactions like multicomponent, cyclocondensation, and cycloaddition reactions. nih.gov The benefits include not only faster reactions and higher yields but also milder reaction conditions and easier workup procedures. tandfonline.com This makes sonochemistry a valuable tool in the pursuit of more efficient and sustainable routes to complex pyrimidine derivatives. nih.govresearchgate.net

Reactivity Profiles and Transformational Chemistry of 6 Difluoromethyl Pyrimidine 4,5 Diamine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Core

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-poor aromatic systems like pyrimidines. The feasibility and regioselectivity of SNAr reactions are heavily influenced by the electronic properties of the substituents on the pyrimidine ring. In the case of 6-(difluoromethyl)pyrimidine-4,5-diamine, the ring is substituted with two strong electron-donating amino groups and one strong electron-withdrawing difluoromethyl group.

The amino groups at the C4 and C5 positions donate electron density to the ring through resonance, which generally deactivates the ring toward nucleophilic attack. Conversely, the difluoromethyl group at the C6 position is strongly electron-withdrawing by induction, which activates the ring by lowering the energy of the anionic Meisenheimer complex intermediate formed during the substitution process.

Direct SNAr on this compound itself is not a typical transformation, as it lacks a suitable leaving group on the pyrimidine core. However, SNAr reactions are highly relevant for synthetic precursors, such as halogenated analogues (e.g., 2-chloro-6-(difluoromethyl)pyrimidine-4,5-diamine). In such precursors, the regiochemical outcome of the substitution would be determined by the combined electronic influence of the substituents. For instance, in related dichloropyrimidine systems, substitution typically occurs selectively at the C4 position; however, the presence of strong electron-donating groups can alter this selectivity, sometimes favoring substitution at the C2 position wuxiapptec.com. The interplay between the activating CF₂H group and the deactivating NH₂ groups would critically dictate the position of nucleophilic attack.

SubstituentPositionElectronic EffectInfluence on SNAr Reactivity
Amino (-NH₂)C4+R (Electron-Donating)Deactivating
Amino (-NH₂)C5+R (Electron-Donating)Deactivating
Difluoromethyl (-CF₂H)C6-I (Electron-Withdrawing)Activating
Table 1. Electronic Influence of Substituents on the Pyrimidine Core.

Chemical Transformations of the Amine Functionalities

The primary amine groups at the C4 and C5 positions are nucleophilic centers that readily undergo a variety of chemical transformations, allowing for extensive derivatization of the parent molecule.

Acylation and Sulfonylation Reactions

The amino groups of this compound can be readily acylated or sulfonylated using standard reagents to form the corresponding amides and sulfonamides. These reactions typically involve treatment with acyl halides, anhydrides, or sulfonyl chlorides in the presence of a base. The design and synthesis of pyrimidine derivatives bearing an amide moiety is a common strategy in medicinal chemistry to explore structure-activity relationships nih.govfrontiersin.org.

Controlling the extent of the reaction to achieve selective mono-acylation or mono-sulfonylation at either the N4 or N5 position can be challenging and may require careful optimization of reaction conditions or the use of protecting groups. Di-substitution is also possible, yielding the N,N'-diacylated or N,N'-disulfonylated product.

Reagent ClassExample ReagentProduct Functional GroupPotential Products
Acyl HalideAcetyl Chloride (CH₃COCl)AmideMono- and Di-acetylated diamine
Acid AnhydrideAcetic Anhydride ((CH₃CO)₂O)AmideMono- and Di-acetylated diamine
Sulfonyl Halidep-Toluenesulfonyl Chloride (TsCl)SulfonamideMono- and Di-tosylated diamine
Sulfonyl HalideMethanesulfonyl Chloride (MsCl)SulfonamideMono- and Di-mesylated diamine
Table 2. Examples of Acylation and Sulfonylation Reactions.

Condensation and Schiff Base Formation

The primary amino groups can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction typically proceeds under thermal conditions with the removal of water, sometimes facilitated by an acid catalyst. Pyrimidine Schiff bases are a well-established class of compounds with diverse biological activities mdpi.comnih.gov. The reaction of the 4,5-diamine with a monocarbonyl compound can lead to a mono- or di-Schiff base, depending on the stoichiometry and reaction conditions.

Carbonyl CompoundStructureProduct Type
BenzaldehydeC₆H₅CHOMono- or Di-Schiff Base
AcetoneCH₃COCH₃Mono- or Di-Schiff Base
4-MethoxybenzaldehydeCH₃OC₆H₄CHOMono- or Di-Schiff Base
Table 3. Schiff Base Formation with Various Carbonyl Compounds.

Alkylation Reactions of Diaminopyrimidines

Alkylation of the amine functionalities provides a direct route to N-substituted derivatives. These reactions are typically performed using alkylating agents such as alkyl halides or sulfates, often in the presence of a base. However, controlling the degree of alkylation in diaminopyrimidines presents a significant synthetic challenge ias.ac.in. The reaction can potentially yield a complex mixture of mono-, di-, tri-, and even tetra-alkylated products, distributed between the N4 and N5 positions. The initial alkylation can increase the nucleophilicity of the remaining N-H groups, often making selective mono-alkylation difficult to achieve chemrxiv.org. Unexpected intramolecular cyclization and fragmentation reactions have also been observed during the alkylation of substituted aminopyrimidines nih.gov.

Alkylating AgentExamplePotential Products
Alkyl IodideMethyl Iodide (CH₃I)N-methyl, N,N'-dimethyl, and higher methylated derivatives
Alkyl BromideBenzyl Bromide (BnBr)N-benzyl, N,N'-dibenzyl, and higher benzylated derivatives
Alkyl ChlorideEthyl Chloride (CH₃CH₂Cl)N-ethyl, N,N'-diethyl, and higher ethylated derivatives
Table 4. Alkylation Reactions of the Diamine Functionalities.

Derivatization at the Difluoromethyl Group (General Transformations of CF₂H)

The difluoromethyl (CF₂H) group is often considered a stable bioisostere for hydroxyl or thiol groups. However, it possesses unique reactivity that allows for further derivatization. The hydrogen atom of the CF₂H group is significantly more acidic than a typical alkyl C-H bond due to the inductive effect of the two fluorine atoms.

This enhanced acidity allows for deprotonation by a strong base to generate a nucleophilic α,α-difluorobenzyl-type carbanion (Ar-CF₂⁻). Research has shown that combining a Brønsted superbase with a weak Lewis acid can effectively deprotonate aryl-CF₂H compounds, and the resulting carbanion can be trapped by various electrophiles acs.org. This transformation converts the difluoromethyl group from a passive substituent into a reactive handle for constructing new carbon-carbon and carbon-heteroatom bonds.

Reaction TypeConditionsElectrophile ExampleProduct Structure
Deprotonation/Nucleophilic AdditionSuperbase/Lewis AcidBenzaldehyde (Ph-CHO)Ar-CF₂-CH(OH)-Ph
Deprotonation/Nucleophilic AdditionSuperbase/Lewis AcidN-benzylideneaniline (Ph-CH=N-Ph)Ar-CF₂-CH(Ph)-NH-Ph
Deprotonation/Nucleophilic AdditionSuperbase/Lewis AcidSulfur Dioxide (SO₂)Ar-CF₂-SO₂⁻
Table 5. Transformations via Deprotonation of the Difluoromethyl Group acs.org.

Annulation and Fused Heterocycle Formation

The ortho-diamine (4,5-diamino) arrangement on the pyrimidine ring is a classic structural motif for annulation reactions, enabling the construction of fused bicyclic and polycyclic heterocyclic systems. These reactions are pivotal for synthesizing purine and pteridine analogues, which are of immense biological importance nih.gov.

Reaction with reagents containing a single carbon atom at the appropriate oxidation state, such as formic acid, triethyl orthoformate, or formamide, leads to the formation of a fused imidazole ring, yielding a 6-(difluoromethyl)purine derivative thieme-connect.de.

Alternatively, condensation with 1,2-dicarbonyl compounds, like glyoxal, biacetyl, or benzil, closes a six-membered pyrazine ring, resulting in the formation of a 7-(difluoromethyl)pteridine derivative. The fusion of a pyrimidine with other heterocyclic scaffolds can produce novel hybrid molecules with potentially enhanced pharmacological activity .

Cyclizing AgentFused Ring FormedResulting Heterocyclic System
Formic Acid (HCOOH) or Formamide (HCONH₂)ImidazolePurine
Triethyl Orthoformate (HC(OEt)₃)ImidazolePurine
Glyoxal (CHOCHO)PyrazinePteridine
Biacetyl (CH₃COCOCH₃)Pyrazine (dimethyl substituted)Pteridine
Carbon Disulfide (CS₂)Imidazole-2-thionePurine analogue
Table 6. Annulation Reactions to Form Fused Heterocycles.

Pyrazolo[x,y-d]pyrimidine Systems

The synthesis of pyrazolo[3,4-d]pyrimidines from 4,5-diaminopyrimidine precursors is a fundamental transformation in heterocyclic chemistry. This process involves the construction of a pyrazole ring onto the pyrimidine core. For a substrate like this compound, this is typically achieved by reacting the diamine with a reagent that can provide the two necessary carbon atoms to form the five-membered pyrazole ring.

Commonly, this transformation is accomplished through condensation with 1,3-dicarbonyl compounds or their synthetic equivalents. The reaction proceeds via a double condensation mechanism, where the two amino groups of the pyrimidine react with the two carbonyl groups of the dicarbonyl compound to form a dihydropyrazolopyrimidine intermediate, which may subsequently be oxidized to the aromatic pyrazolo[3,4-d]pyrimidine system. The specific reagents and conditions can be tailored to achieve desired substitution patterns on the newly formed pyrazole ring.

Table 1: Reagents for the Synthesis of Pyrazolo[3,4-d]pyrimidine Systems from 4,5-Diaminopyrimidines

Reagent Class Specific Example Resulting Fused System
1,3-Diketones Acetylacetone 5,7-Dimethylpyrazolo[3,4-d]pyrimidine
β-Ketoesters Ethyl acetoacetate 5-Methylpyrazolo[3,4-d]pyrimidin-7(6H)-one

While specific studies detailing these reactions for this compound are not extensively documented, the established reactivity of related 4,5-diaminopyrimidines provides a strong basis for its expected chemical behavior in forming these fused systems. ekb.eg

Triazolo[x,y-d]pyrimidine Systems

The construction of a triazole ring fused to the pyrimidine core, resulting in a triazolo[4,5-d]pyrimidine system (also known as an 8-azapurine), is a well-established transformation for 4,5-diaminopyrimidines. researchgate.net This reaction is most commonly achieved through diazotization of the diamine using nitrous acid (generated in situ from sodium nitrite and an acid like acetic or hydrochloric acid). researchgate.net

The reaction involves the diazotization of one of the amino groups to form a diazonium salt. This is followed by an intramolecular cyclization, where the remaining neighboring amino group attacks the diazonium group, leading to the formation of the fused triazole ring after elimination of water. researchgate.net This method is efficient and provides direct access to the 8-azapurine core. It is anticipated that this compound would readily undergo this transformation to yield 6-(difluoromethyl)- researchgate.netchemistry-online.comacs.orgtriazolo[4,5-d]pyrimidine.

Table 2: Synthesis of Triazolo[4,5-d]pyrimidines

Starting Material Reagent Product

Other Fused Polycyclic Systems Derived from Pyrimidinediamines

The reactive 4,5-diamine functionality is a gateway to numerous other important fused heterocyclic systems, including purines and pteridines, which are of significant biological interest.

Purine Synthesis: The classic Traube purine synthesis is directly applicable to 4,5-diaminopyrimidines. chemistry-online.compharmaguideline.com This method involves reacting the diamine with a one-carbon synthon to form the imidazole portion of the purine ring system. researchgate.netacs.org Common reagents for this purpose include formic acid, which yields the corresponding purine, or formamide, which can also serve as both reagent and solvent. acs.org Applying this to this compound would be expected to produce 6-(difluoromethyl)purine.

Pteridine Synthesis: Pteridines can be synthesized by reacting 4,5-diaminopyrimidines with α,β-dicarbonyl compounds, a method known as the Gabriel-Isay synthesis. nih.govresearchgate.net The reaction involves a double condensation between the two amino groups of the pyrimidine and the two carbonyl groups of the dicarbonyl compound to form the pyrazine ring of the pteridine system. nih.gov The choice of dicarbonyl compound allows for the introduction of various substituents onto the newly formed pyrazine ring. For example, reaction with glyoxal would yield an unsubstituted pteridine core, while reaction with biacetyl would result in a dimethyl-substituted pteridine.

Pyrimido[4,5-b] researchgate.netresearchgate.netoxazine Synthesis: Interestingly, the reaction of 4,5-diaminopyrimidines with certain α-halogenated ketones does not always lead to the expected pteridine derivatives. Instead, a pyrimido[4,5-b] researchgate.netresearchgate.netoxazine system can be formed. rsc.org This alternative reaction pathway highlights the complex reactivity of the diaminopyrimidine scaffold and offers a route to less common fused systems.

Table 3: Synthesis of Other Fused Polycyclic Systems

Target System Reagent Class Specific Example Expected Product from this compound
Purines One-Carbon Synthon Formic Acid 6-(Difluoromethyl)purine
Pteridines α,β-Dicarbonyl Compound Glyoxal 6-(Difluoromethyl)pteridine

Mechanistic Elucidation of Key Reactions and Transformations

The formation of fused heterocyclic systems from this compound follows well-understood mechanistic pathways characteristic of condensation reactions.

Formation of Pyrazolo[3,4-d]pyrimidines: The reaction with a 1,3-dicarbonyl compound is initiated by the nucleophilic attack of one of the amino groups on a carbonyl carbon, followed by dehydration to form an enamine intermediate. The second amino group then attacks the remaining carbonyl group in an intramolecular fashion. A subsequent dehydration step results in the formation of the fused pyrazole ring. The initial product is a dihydropyrazolopyrimidine, which may undergo spontaneous or induced oxidation to the fully aromatic system.

Formation of Triazolo[4,5-d]pyrimidines: The mechanism begins with the formation of a diazonium salt at either the 4- or 5-amino group upon reaction with nitrous acid. Given the electron-withdrawing nature of the adjacent difluoromethyl group, the 5-amino group is likely more nucleophilic and thus more readily diazotized. The resulting diazonium intermediate is highly electrophilic and is immediately attacked by the lone pair of the adjacent 4-amino group. This intramolecular cyclization is followed by deprotonation to yield the stable, aromatic triazolo[4,5-d]pyrimidine ring system. researchgate.net

Purine Synthesis (Traube): In the presence of formic acid, the reaction proceeds through the initial formylation of one of the amino groups. chemistry-online.com The resulting formamido derivative then undergoes an acid-catalyzed intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the formyl group. A final dehydration step yields the fused imidazole ring of the purine nucleus. acs.org

Pteridine Synthesis (Gabriel-Isay): The reaction with an α,β-dicarbonyl compound involves a sequential double condensation. nih.gov One amino group attacks one of the carbonyl carbons to form a Schiff base (imine) intermediate. The second amino group then attacks the second carbonyl carbon. The resulting dihydroxydihydropteridine intermediate readily eliminates two molecules of water to afford the aromatic pteridine product. researchgate.net The regiochemistry of the final product depends on the nature of the dicarbonyl compound and the reaction conditions. nih.gov

These established mechanisms provide a predictive framework for understanding the reactivity of this compound and for designing synthetic routes to novel fused heterocyclic compounds.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. nih.govresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for the analysis of medium-sized organic molecules like 6-(Difluoromethyl)pyrimidine-4,5-diamine. DFT calculations can elucidate various molecular characteristics, from geometric parameters to reactivity indices. researchgate.net

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), are commonly employed for this purpose. nih.govmdpi.com

The optimized geometry would reveal the planarity of the pyrimidine (B1678525) ring and the orientation of the amino and difluoromethyl groups. The presence of the electron-withdrawing difluoromethyl group and the electron-donating amino groups on the pyrimidine ring is expected to influence the ring's geometry and electronic distribution significantly. The intramolecular interactions, such as hydrogen bonding between the amino groups and the nitrogen atoms of the pyrimidine ring, would also be identified and quantified.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C4-C51.40N4-C4-C5120.0
C5-C61.39C4-C5-C6121.0
C6-N11.34C5-C6-N1122.0
N1-C21.33C6-N1-C2118.0
C2-N31.34N1-C2-N3125.0
N3-C41.35C2-N3-C4119.0
C6-C71.50C5-C6-C7120.0
C4-N81.36C5-C4-N8121.0
C5-N91.37C4-C5-N9119.0
C7-F101.35F10-C7-F11109.5
C7-H121.09H12-C7-F10109.5
N8-H131.01H13-N8-H14118.0
N9-H151.01H15-N9-H16118.0

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar molecules. Actual values would be obtained from a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the amino groups, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyrimidine ring and the electron-withdrawing difluoromethyl group, suggesting these as potential sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net The presence of both electron-donating and electron-withdrawing groups in this compound is expected to result in a relatively small HOMO-LUMO gap, indicating a potentially reactive molecule.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap (ΔE)5.3

Note: These energy values are hypothetical and for illustrative purposes. Actual values would be derived from DFT calculations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.org It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can be quantified by the second-order perturbation energy, E(2). nih.gov This analysis reveals hyperconjugative interactions and charge delocalization, which contribute to the molecule's stability. nih.govnih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.orgnih.gov The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). researchgate.net

For this compound, the MEP map is expected to show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the amino groups, confirming these as the most likely sites for electrophilic attack. The regions around the hydrogen atoms of the amino groups and the difluoromethyl group would likely exhibit positive potential (blue), indicating them as possible sites for nucleophilic interactions.

Quantum Chemical Descriptors and Reactivity Prediction

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to predict the global reactivity of a molecule. These descriptors provide a quantitative measure of different aspects of a molecule's reactivity. researchgate.net

Key quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = χ² / 2η).

By calculating these descriptors for this compound, a comprehensive understanding of its reactivity profile can be obtained. The presence of the difluoromethyl group is expected to increase the electrophilicity of the molecule compared to its non-fluorinated analog.

Reaction Mechanism Studies via Computational Modeling

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. This can include studying its synthesis or its reactions with other molecules. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. mdpi.com This information is invaluable for understanding the feasibility and kinetics of a reaction pathway. For instance, computational studies could elucidate the step-by-step mechanism of the introduction of the difluoromethyl group onto the pyrimidine scaffold or the subsequent reactions of the diamine functionalities.

Quantitative Structure-Activity Relationship (QSAR) Development for Structural Features

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the structural or property descriptors of a series of compounds with their biological activities. These models are instrumental in predicting the activity of new, unsynthesized compounds and in understanding the molecular features that are crucial for their function.

For the broader family of pyrimidine derivatives, numerous QSAR studies have been conducted. These investigations have explored their potential as anticancer, antimicrobial, and antiviral agents, among other applications. nih.govresearchgate.netscielo.br These studies typically involve the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the development of mathematical equations to link these descriptors to observed biological effects.

Despite the wealth of QSAR data for the pyrimidine class, no specific QSAR models have been developed for this compound according to available literature. Consequently, there are no research findings or data tables to present for this specific compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. In the context of drug design and chemical research, MD simulations are frequently employed to analyze the conformational flexibility of a molecule, its interactions with biological targets such as proteins, and its behavior in different solvent environments. benthamdirect.comrsc.org

Conformational analysis through MD simulations can reveal the most stable three-dimensional structures of a molecule, which is critical for understanding its biological activity and binding affinity to a receptor. For various pyrimidine derivatives, MD simulations have provided key insights into their mechanisms of action. benthamdirect.comacs.org

However, a thorough search of scientific databases indicates that molecular dynamics simulations specifically aimed at the conformational analysis of this compound have not been reported. As a result, there are no detailed research findings or associated data tables to include in this section.

An article on the spectroscopic and advanced structural characterization of this compound cannot be generated at this time. A thorough search for scientific literature containing the specific analytical data required for this compound yielded no results.

The requested outline necessitates detailed research findings for the following analytical methods specifically applied to this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, HMBC, HMQC)

Single-Crystal X-ray Diffraction (SC-XRD)

Vibrational Spectroscopy (FT-IR, FT-Raman)

High-Resolution Mass Spectrometry (HRMS)

The search did not locate any published studies containing this specific experimental data. While information exists for other pyrimidine derivatives, the strict requirement to focus solely on this compound prevents the inclusion of data from related but distinct chemical structures. Without primary research data on this specific compound, it is not possible to provide a scientifically accurate and informative article that adheres to the provided instructions.

Below is the table of compound names that would have been included in the article.

Future Perspectives and Emerging Research Avenues

Innovation in Difluoromethylation and Diamination Strategies for Pyrimidines

The synthesis of 6-(difluoromethyl)pyrimidine-4,5-diamine relies on two critical transformations: the introduction of the difluoromethyl moiety and the installation of the diamine functionality. Historically, the synthesis of fluorinated pyrimidines often involved harsh reagents and conditions. mdpi.com However, recent advancements are paving the way for more efficient and user-friendly approaches.

A significant innovation lies in the de novo synthesis of the pyrimidine (B1678525) ring, where the difluoromethyl group is incorporated from the outset using inexpensive starting materials. acs.orgnih.gov This contrasts with late-stage fluorination, which can present challenges in terms of regioselectivity and functional group tolerance. The development of novel difluoromethylating agents continues to be an active area of research, with a focus on reagents that offer high C-selectivity and are amenable to a wide range of substrates. acs.org

Similarly, the diamination of the pyrimidine ring is undergoing significant evolution. Traditional methods often require harsh conditions and can lead to mixtures of products. Modern strategies are focusing on regioselective amination techniques, which allow for the precise placement of amino groups on the pyrimidine core. researchgate.netnih.govresearchgate.net This level of control is crucial for fine-tuning the electronic and steric properties of the final molecule.

Exploration of Novel Reaction Pathways and Selectivities in Pyrimidine Diamine Chemistry

Understanding the underlying reaction mechanisms is paramount for developing more efficient and selective syntheses. The exploration of novel reaction pathways in pyrimidine diamine chemistry is an area ripe for discovery. For instance, the Rut pathway, a recently discovered mechanism for pyrimidine degradation, involves an unusual ring cleavage, highlighting that unexpected chemical transformations can occur. asm.org

The study of regioselectivity in the functionalization of pyrimidines is a key focus. researchgate.netnih.govacs.org Researchers are investigating how the electronic nature of the pyrimidine ring and the directing effects of existing substituents influence the outcome of subsequent reactions. Bimetallic bases have shown promise in achieving unprecedented regioselectivity in the metalation of pyrimidines, opening up new avenues for their functionalization. nih.gov The development of catalytic systems that can control the position of substitution on the pyrimidine ring is a significant goal.

Advanced Computational Methodologies for Prediction and Design of Pyrimidine Derivatives

Computational chemistry is becoming an indispensable tool in the design and prediction of the properties of new pyrimidine derivatives. powertechjournal.compowertechjournal.com Quantum chemical calculations, such as Density Functional Theory (DFT), are being employed to model reaction mechanisms and predict the stability and reactivity of different isomers. jchemrev.comscience.org.gechemijournal.com These computational studies can provide valuable insights into transition states and reaction energies, guiding the development of more efficient synthetic routes. science.org.geresearchgate.net

In silico methods are also being used to predict the pharmacokinetic and toxicological properties of pyrimidine derivatives, aiding in the early stages of drug discovery. rsc.orgnih.govnih.govresearchgate.net Molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies can help to identify promising lead compounds and optimize their interactions with biological targets. nih.govmdpi.comresearchgate.netnih.gov These computational approaches accelerate the design-synthesis-testing cycle and reduce the reliance on expensive and time-consuming experimental screening.

Development of Sustainable and Scalable Synthetic Protocols for Fluorinated Pyrimidines

The principles of green chemistry are increasingly influencing the synthesis of fluorinated pyrimidines. rasayanjournal.co.inbenthamdirect.comnih.gov There is a growing emphasis on developing protocols that minimize waste, use less hazardous reagents and solvents, and are energy-efficient. rasayanjournal.co.inbenthamdirect.com Techniques such as microwave-assisted synthesis, ultrasound-induced reactions, and mechanochemistry (ball milling) are being explored as greener alternatives to conventional methods. rasayanjournal.co.inbenthamdirect.comnih.gov

Table of Key Synthetic Strategies and Methodologies

Strategy/MethodologyDescriptionKey AdvantagesRelevant Subsections
De Novo Ring Synthesis Building the pyrimidine ring with the difluoromethyl group already incorporated.Utilizes inexpensive starting materials, avoids late-stage fluorination challenges.6.1
Regioselective Amination Precise placement of amino groups on the pyrimidine core.High control over molecular structure and properties.6.1, 6.2
Bimetallic Bases Use of mixed metal bases (e.g., TMPZnX⋅LiX) for metalation.Unprecedented regioselectivity in pyrimidine functionalization.6.2
Quantum Chemical Calculations (DFT) Modeling reaction mechanisms and predicting molecular properties.Provides insights into reactivity, stability, and transition states.6.3
In Silico Prediction Computational screening of pharmacokinetic and toxicological properties.Accelerates drug discovery and reduces experimental screening.6.3
Green Chemistry Approaches Utilizing methods like microwave synthesis, ultrasound, and mechanochemistry.Reduces waste, energy consumption, and use of hazardous materials.6.4
Scalable Synthesis Developing robust, high-yielding, and cost-effective production methods.Enables efficient large-scale manufacturing.6.4

Q & A

Q. What are the established synthetic routes for 6-(Difluoromethyl)pyrimidine-4,5-diamine, and how can reaction conditions be optimized for improved yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, describes chloro-pyrimidine intermediates undergoing amine substitution under reflux conditions with glacial acetic acid as a catalyst, achieving yields of 68–72%. Optimization strategies include:

  • Temperature control : Higher temperatures (80–100°C) accelerate substitution but may degrade sensitive groups.
  • Catalyst selection : Acidic conditions (e.g., acetic acid) enhance electrophilicity at the pyrimidine ring.
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Q. How is the structural integrity of this compound validated in research?

Key techniques include:

  • X-ray crystallography : Resolves bond angles and stereoelectronic effects (e.g., Cl–C–N angles in related pyrimidines; see ).
  • NMR spectroscopy : 19F^{19}\text{F} NMR confirms difluoromethyl positioning, while 1H^{1}\text{H} NMR identifies amine proton environments .
  • Mass spectrometry : Exact mass analysis (e.g., m/z 220.046 or 234.068) validates molecular formulas ().

Q. What role does the difluoromethyl group play in modulating the compound’s physicochemical properties?

The difluoromethyl group enhances:

  • Lipophilicity : Increases membrane permeability (logP ~1.5–2.0, based on analogs in ).
  • Metabolic stability : Fluorine’s inductive effect reduces oxidative degradation by cytochrome P450 enzymes.
  • Bioavailability : Steric and electronic effects improve binding to hydrophobic enzyme pockets ().

Advanced Research Questions

Q. How can contradictory bioactivity data for fluorinated pyrimidine derivatives be systematically addressed?

Contradictions often arise from:

  • Substituent positioning : Fluorine at C6 vs. C5 alters steric hindrance (e.g., shows NSC 527000 (6-fluoro) vs. NSC 81284 (5-fluoro) have distinct activities).
  • Experimental models : Discrepancies between in vitro enzyme assays and in vivo pharmacokinetics (e.g., highlights anti-TB activity variations due to metabolic instability in vivo).
  • Methodological rigor : Standardize assays (e.g., MIC values for antimicrobial testing) and use orthogonal validation (e.g., SPR binding kinetics vs. cellular assays) .

Q. What computational strategies are employed to design this compound derivatives with enhanced target affinity?

  • Docking studies : Utilize Protein Data Bank (PDB) structures (e.g., dihydrofolate reductase for anti-TB agents) to predict fluorine-protein interactions ().
  • Molecular dynamics (MD) : Simulate conformational stability of the difluoromethyl group in binding pockets (e.g., 10-ns MD runs to assess hydrogen-bonding networks) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values ().

Q. How is metabolic stability assessed during pharmacokinetic profiling of this compound?

  • Liver microsomal assays : Measure half-life (t1/2_{1/2}) using HPLC to track parent compound degradation ().
  • CYP450 inhibition screening : Identify metabolic pathways vulnerable to fluorine’s effects (e.g., CYP3A4/2D6 inhibition assays in ).
  • Plasma protein binding : Equilibrium dialysis to quantify free fraction (% unbound), critical for dose optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.